molecular formula C20H14ClNO5S B1667822 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid CAS No. 724440-27-1

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid

Cat. No. B1667822
M. Wt: 415.8 g/mol
InChI Key: CLAUJSRBKSRTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid” is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis and molecular studies. It has a molecular formula of C20H14ClNO5S and an average mass of 415.847 Da .


Synthesis Analysis

The synthesis of benzamide derivatives, which are structurally similar to the compound , can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzenesulfonyl group, a 2-chlorobenzoyl group, and an amino group attached to a benzoic acid molecule . This structure allows for various chemical reactions and applications in scientific research.


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its complex structure. For instance, benzenesulfonic acid, a related compound, can form sulfonamides, sulfonyl chloride, and esters . It can also undergo desulfonation when heated in water near 200°C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid demonstrates interesting crystal structural properties. A study has highlighted the twisting of the carboxyl group in a related benzoic acid molecule and the formation of hydrogen-bonded motifs in the crystal, indicating potential applications in crystallography and molecular design (Hemamalini & Fun, 2010).

Synthesis and Chemical Reactions

  • Research on benzenesulfonyl compounds has explored oxidative cross-coupling reactions with alkenes, showing how these compounds can be synthesized and potentially modified for various applications (Miura et al., 1998).
  • The synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been documented, providing insights into the stereochemistry of these molecules (Rublova et al., 2017).

Potential Applications in Polymer Science

  • Benzoic acid derivatives, closely related to the target compound, have been used to dope polyaniline, suggesting potential applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Electrocatalysis and Electrochemistry

  • The electrochemical behavior of sulfophenyl-azo-benzoic acids has been studied, which could provide insights into the electrochemical applications of related benzoic acid derivatives (Mandić et al., 2004).

Photodecomposition Studies

  • Studies on chlorobenzoic acids, which share structural similarities with the target compound, have investigated the photodecomposition processes, essential for understanding environmental interactions (Crosby & Leitis, 1969).

Thermodynamic and Phase Behavior Studies

  • Research has been conducted on the thermodynamic behavior of benzoic and chlorobenzoic acids, which could be relevant for understanding the phase behavior of related compounds (Reschke et al., 2016).

Safety And Hazards

The safety data sheets of related compounds suggest that they can cause skin irritation, serious eye damage, and specific target organ toxicity . Therefore, it is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAUJSRBKSRTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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